Trimedlure
Overview
Description
Trimedlure is a synthetic compound widely used as an attractant for male Mediterranean fruit flies, Ceratitis capitata. It is a mixture of eight isomers of the tert-butyl esters of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids. This compound plays a crucial role in pest management programs aimed at detecting and controlling fruit fly populations, which are significant agricultural pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimedlure is synthesized through the esterification of 4- and 5-chloro-2-methylcyclohexanecarboxylic acids with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is a mixture of eight isomers, which are separated and purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The final product is often formulated into controlled-release dispensers to enhance its field longevity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Trimedlure primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of this compound results in the formation of the corresponding carboxylic acids and tert-butyl alcohol. Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: 4- and 5-chloro-2-methylcyclohexanecarboxylic acids, tert-butyl alcohol.
Oxidation: Various oxidized derivatives of the original esters.
Scientific Research Applications
Trimedlure has a wide range of applications in scientific research, particularly in the fields of entomology and pest management. Its primary use is in the detection and monitoring of Mediterranean fruit fly populations. This compound-baited traps are deployed in orchards and other agricultural settings to capture male fruit flies, thereby providing data on population levels and distribution .
In addition to its use in pest management, this compound is also employed in studies investigating the behavior and ecology of fruit flies. Researchers use this compound to study mating behaviors, dispersal patterns, and population dynamics of fruit flies. The compound’s effectiveness as an attractant makes it a valuable tool for these types of studies .
Mechanism of Action
Trimedlure exerts its effects by mimicking the natural pheromones produced by female Mediterranean fruit flies. Male flies are attracted to the compound, mistaking it for a potential mate. The molecular targets of this compound are the olfactory receptors on the antennae of male flies. When these receptors bind to this compound, they trigger a series of neural responses that lead the fly to the source of the compound .
Comparison with Similar Compounds
Methyl Eugenol: Primarily attracts Bactrocera species.
Cue-Lure (Raspberry Ketone): Attracts various Bactrocera species.
Ceralure: An iodo-analog of trimedlure, used for similar purposes.
This compound’s unique combination of isomers and its effectiveness across different fruit fly species make it a valuable tool in integrated pest management programs.
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methylcyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMORJJNVZMVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881005 | |
Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12002-53-8, 7771-58-6 | |
Record name | Cyclohexanecarboxylic acid, 4(or 5)-chloro-2-methyl-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butyl 4-chloro-2-methylcyclohexane carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70881005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethylethyl 4(or 5)-chloro-2-methylcyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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